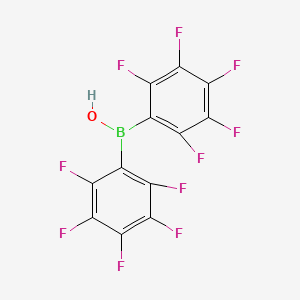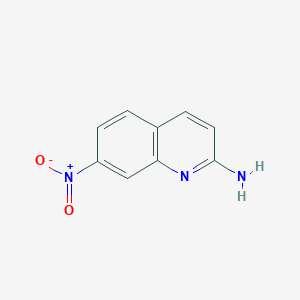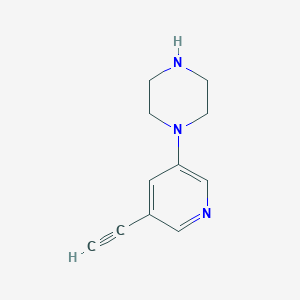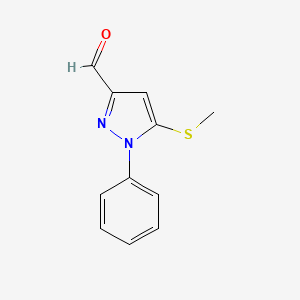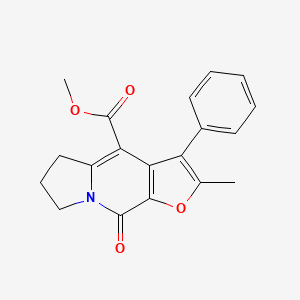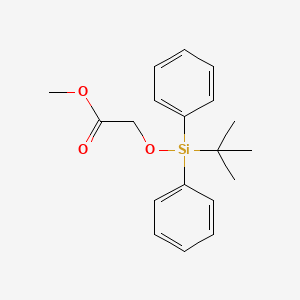
Methyl 2-((tert-butyldiphenylsilyl)oxy)acetate
Übersicht
Beschreibung
Methyl 2-((tert-butyldiphenylsilyl)oxy)acetate (M2-TBDPSOAc) is an organic compound belonging to the class of organosilicon compounds and is primarily used in the synthesis of organic compounds. This compound is also known as tert-butyldiphenylsilyl methyl acetate or (TBDPSOAc). It is a colorless liquid with a boiling point of approximately 150°C, a flash point of approximately 70°C and a density of 1.02 g/cm3. It is soluble in various polar and non-polar solvents.
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis
Methyl 2-((tert-butyldiphenylsilyl)oxy)acetate has been utilized in asymmetric synthesis. For example, a study by Huang et al. (2020) describes its synthesis from norbornene using Hayashi’s (S)-MOP Pd-catalyzed asymmetric hydrosilation, showcasing its role in producing chiral compounds with potential applications in various areas of chemistry (Huang, Elleraas, Ewanicki, & Scott Channing, 2020).
Olefin Isomerization
In the context of olefin isomerization, this compound plays a critical role. A study by Wakamatsu et al. (2000) demonstrated its use in the isomerization reaction of olefin using RuClH(CO)(PPh(3))(3), indicating its importance in organic synthesis (Wakamatsu, Nishida, Adachi, & Mori, 2000).
Environmental Degradation Studies
This compound also appears in environmental degradation studies. Stefan et al. (2000) investigated the degradation pathways during the treatment of methyl tert-butyl ether by the UV/H2O2 process, where similar compounds were used to understand degradation mechanisms and byproducts (Stefan, Mack, & Bolton, 2000).
Synthesis of Complex Molecules
The compound is used in the synthesis of complex molecules, as illustrated by Khan and Patel (1987), who discussed the synthesis and Wittig reaction of sucrose derivatives, indicating its utility in carbohydrate chemistry (Khan & Patel, 1987).
Nucleoside Synthesis
In the synthesis of nucleosides, compounds like this compound have been employed. Maag and Rydzewski (1992) used it in the synthesis of 4'-azido carbocyclic nucleosides, demonstrating its role in medicinal chemistry (Maag & Rydzewski, 1992).
Desilylation in Oligoribonucleotide Synthesis
In the field of oligoribonucleotide synthesis, Kawahara, Wada, and Sekine (1996) studied the mild acid-catalyzed desilylation of the tert-butyldimethylsilyl group, indicating the compound'srole in protecting group strategies used in nucleic acid chemistry (Kawahara, Wada, & Sekine, 1996).
N,O-psiconucleosides Synthesis
In the domain of nucleoside analogs, Iannazzo et al. (2002) designed an efficient route towards N,O-psiconucleosides, utilizing a compound similar to this compound, highlighting its versatility in creating modified nucleosides (Iannazzo, Piperno, Pistarà, Rescifina, & Romeo, 2002).
Synthesis of Organic Compounds
Zhang Guo-fu (2012) used a related compound in the synthesis of methxyl-2-(methoxyimino)-2-[2-(tetrahydro-2H-pyran-2-yloxy)phenyl]acetate, demonstrating its use in the synthesis of complex organic compounds with potential pharmaceutical applications (Zhang Guo-fu, 2012).
Aldol Addition Reactions
Denmark, Wynn, and Beutner (2002) explored the addition of silyl ketene acetals to aldehydes, where a similar compound to this compound was used, showcasing its utility in aldol addition reactions, a key reaction in organic synthesis (Denmark, Wynn, & Beutner, 2002).
Wirkmechanismus
Mode of Action
It’s important to note that the compound’s interaction with its targets and the resulting changes would be dependent on the specific biochemical context .
Biochemical Pathways
It’s known that the compound can have an impact on various biochemical processes .
Result of Action
The effects would be dependent on the specific biochemical context and the compound’s interaction with its targets .
Action Environment
Like any other biochemical compound, its action and stability would be influenced by factors such as temperature, ph, and the presence of other compounds .
Eigenschaften
IUPAC Name |
methyl 2-[tert-butyl(diphenyl)silyl]oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3Si/c1-19(2,3)23(22-15-18(20)21-4,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14H,15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZDNFDZRUWHHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443871 | |
| Record name | Methyl 2-((tert-butyldiphenylsilyl)oxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
154698-92-7 | |
| Record name | Methyl 2-((tert-butyldiphenylsilyl)oxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



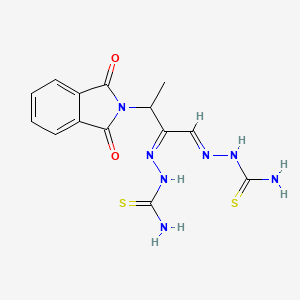
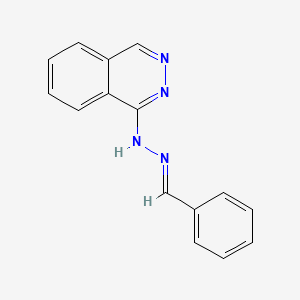
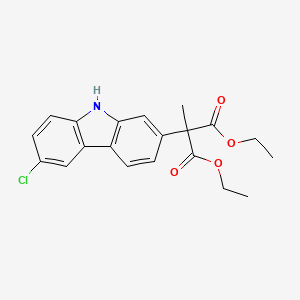

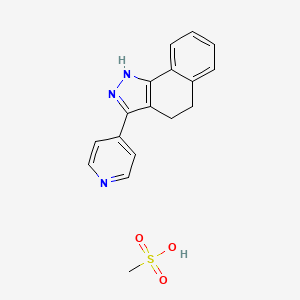
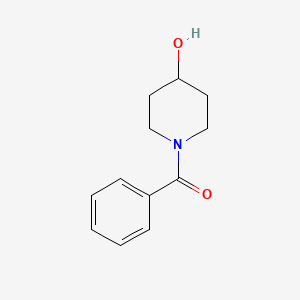
![[(1R,2S,5R)-5-Methyl-2-propan-2-ylcyclohexyl] (2S)-1-[(1R)-1-phenylethyl]aziridine-2-carboxylate](/img/structure/B1624668.png)

